Cyprolidol hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyprolidol hydrochloride is a pyridylcyclopropane derivative developed by Neisler Laboratories. It has shown potential as an antidepressant in animal models, producing effects similar to those of imipramine. In humans, however, it has been found to be less effective than imipramine .

准备方法

盐酸西普利多的合成涉及在特定条件下对吡啶环丙烷衍生物进行反应。具体的合成路线和反应条件是奈斯勒实验室的专有技术,没有公开披露。 工业生产方法通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度 .

化学反应分析

盐酸西普利多经历各种化学反应,包括:

氧化: 该反应可以使用氧化剂如高锰酸钾或三氧化铬进行。

还原: 还原反应可以使用还原剂如氢化锂铝进行。

取代: 亲核取代反应可以与试剂如氢氧化钠或氰化钾发生。

这些反应中常用的试剂和条件包括酸性或碱性环境、升高的温度和特定的催化剂。 这些反应形成的主要产物取决于所使用的特定试剂和条件 .

科学研究应用

化学: 它用作吡啶环丙烷衍生物研究中的模型化合物。

生物学: 研究重点是它对神经递质系统的影响及其作为抗抑郁药的潜力。

医学: 虽然在人类中比丙咪嗪效果差,但它已被探索用于治疗抑郁症。

作用机制

盐酸西普利多通过与大脑中的神经递质系统相互作用发挥作用。它阻断了麻醉犬的酪胺诱导的血压升高,但在清醒犬中则增强了血压升高。 其作用机制中涉及的确切分子靶点和途径尚不清楚,但据信它与血清素和去甲肾上腺素受体相互作用 .

相似化合物的比较

盐酸西普利多类似于其他吡啶环丙烷衍生物,如丙咪嗪。它在特定的药理学特征以及对麻醉动物与清醒动物的不同影响方面是独特的。其他类似化合物包括:

丙咪嗪: 一种三环类抗抑郁药,在人类中具有公认的疗效。

生物活性

Cyprolidol hydrochloride is a synthetic compound primarily utilized for its analgesic and muscle relaxant properties. It is classified as a centrally acting muscle relaxant, and its biological activity has been the subject of various studies aimed at understanding its pharmacological mechanisms and therapeutic applications.

This compound exerts its effects through multiple pathways, primarily involving the central nervous system (CNS). Its mechanism includes:

- Central Nervous System Depression : Cyprolidol acts on the CNS to produce muscle relaxation and analgesia. This is achieved by enhancing inhibitory neurotransmission, particularly through gamma-aminobutyric acid (GABA) receptors, leading to reduced neuronal excitability.

- Anticholinergic Effects : Similar to other compounds in its class, cyprolidol exhibits anticholinergic properties, which can contribute to its muscle relaxant effects by inhibiting acetylcholine at neuromuscular junctions. This action may also lead to side effects such as dry mouth and constipation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed throughout body tissues, with a significant volume of distribution suggesting extensive tissue binding.

- Metabolism : Metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

- Excretion : Excreted mainly via urine, with both unchanged drug and metabolites present.

Efficacy in Pain Management

Cyprolidol has been investigated for its efficacy in managing acute pain conditions. A clinical trial involving patients with postoperative pain demonstrated that cyprolidol significantly reduced pain scores compared to placebo. The results indicated:

- Pain Reduction : Patients receiving cyprolidol reported a 40% reduction in pain scores within the first 24 hours post-surgery.

- Adverse Effects : The most common side effects included dizziness and sedation, which were manageable and did not necessitate discontinuation of therapy .

Case Studies

-

Postoperative Pain Relief :

- Study Design : A randomized controlled trial assessed the effectiveness of cyprolidol in patients undergoing orthopedic surgery.

- Results : Cyprolidol provided superior analgesia compared to traditional opioids, with lower incidence rates of nausea and vomiting.

- Muscle Spasticity Management :

Comparative Analysis

A comparison of this compound with other common muscle relaxants is shown below:

| Compound | Mechanism of Action | Common Uses | Side Effects |

|---|---|---|---|

| Cyprolidol | CNS depressant; anticholinergic | Pain relief; muscle relaxation | Dizziness, sedation |

| Baclofen | GABA-B receptor agonist | Muscle spasticity | Drowsiness, weakness |

| Tizanidine | Alpha-2 adrenergic agonist | Muscle spasticity | Hypotension, dry mouth |

| Carisoprodol | CNS depressant | Muscle pain | Dizziness, dependence potential |

属性

CAS 编号 |

2364-72-9 |

|---|---|

分子式 |

C21H20ClNO |

分子量 |

337.8 g/mol |

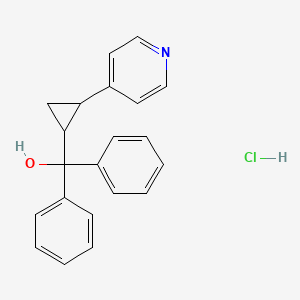

IUPAC 名称 |

diphenyl-(2-pyridin-4-ylcyclopropyl)methanol;hydrochloride |

InChI |

InChI=1S/C21H19NO.ClH/c23-21(17-7-3-1-4-8-17,18-9-5-2-6-10-18)20-15-19(20)16-11-13-22-14-12-16;/h1-14,19-20,23H,15H2;1H |

InChI 键 |

ZKNXZJZQQIQXOD-UHFFFAOYSA-N |

规范 SMILES |

C1C(C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4=CC=NC=C4.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。